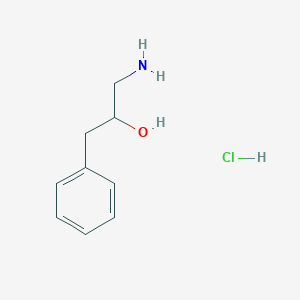

1-Amino-3-phenylpropan-2-ol hydrochloride

Description

Nomenclature and Structural Context within Amino Alcohol Chemistry

The systematic IUPAC name for the parent compound is 1-amino-3-phenylpropan-2-ol (B1275374). The hydrochloride salt is thus named 1-Amino-3-phenylpropan-2-ol hydrochloride. Structurally, it is a derivative of propanol (B110389), featuring a phenyl group substituting one of the methyl hydrogens of the propane (B168953) backbone, an amino group on the first carbon, and a hydroxyl group on the second carbon.

This compound is a structural isomer of the more commonly known phenylpropanolamine (PPA), which is systematically named 2-amino-1-phenylpropan-1-ol. wikipedia.org The key distinction lies in the relative positions of the amino and hydroxyl groups along the three-carbon chain. In 1-Amino-3-phenylpropan-2-ol, the amino group is at the C1 position and the hydroxyl group at C2, whereas in phenylpropanolamine (norephedrine), the hydroxyl group is at C1 and the amino group at C2. wikipedia.org This seemingly minor difference in structure can lead to significant variations in chemical reactivity and biological activity.

The presence of a chiral center at the second carbon atom (C2) means that 1-Amino-3-phenylpropan-2-ol can exist as a pair of enantiomers, (R)- and (S)-1-amino-3-phenylpropan-2-ol. The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid.

| Feature | 1-Amino-3-phenylpropan-2-ol | 2-Amino-1-phenylpropan-1-ol (Norephedrine) | 2-Amino-3-phenyl-1-propanol (Phenylalaninol) |

| Structure | Phenyl-CH2-CH(OH)-CH2-NH2 | Phenyl-CH(OH)-CH(NH2)-CH3 | Phenyl-CH2-CH(NH2)-CH2OH |

| Position of -OH | C2 | C1 | C1 |

| Position of -NH2 | C1 | C2 | C2 |

| Chiral Centers | C2 | C1, C2 | C2 |

Historical Perspectives on the Synthesis of Phenylpropanolamine Derivatives

The history of phenylpropanolamine derivatives dates back to the early 20th century. Phenylpropanolamine (norephedrine) was first synthesized around 1910. wikipedia.org Early synthetic methods often involved the reduction of α-oximinopropiophenone. This foundational work on phenylpropanolamines laid the groundwork for the synthesis of a wide array of related amino alcohols.

Over the decades, synthetic methodologies have evolved significantly, with a greater emphasis on stereoselectivity. Modern approaches to synthesizing chiral amino alcohols, including those structurally similar to 1-Amino-3-phenylpropan-2-ol, often employ enantioselective methods. These can include the use of chiral catalysts, enzymes, or starting from a chiral pool of molecules, such as amino acids. acs.orgresearchgate.net For instance, multi-enzyme cascades have been developed for the conversion of L-phenylalanine into enantiomerically pure 1,2-amino alcohols. acs.orgresearchgate.net Such advanced synthetic strategies allow for the preparation of specific stereoisomers, which is crucial for their application in asymmetric synthesis and for the development of pharmaceuticals.

Significance of this compound in Modern Organic Synthesis

While direct applications of this compound in the scientific literature are not extensively documented, the significance of the broader class of chiral amino alcohols is well-established. nih.govnih.gov These compounds are highly valued in modern organic synthesis for several reasons:

Chiral Building Blocks: Enantiomerically pure amino alcohols are crucial starting materials for the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients. acs.org Their bifunctional nature (containing both an amino and a hydroxyl group) allows for a variety of chemical transformations.

Chiral Auxiliaries: The chiral backbone of these compounds can be used to control the stereochemical outcome of a chemical reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is then removed.

Chiral Ligands and Catalysts: Chiral amino alcohols are precursors to a wide range of chiral ligands used in asymmetric catalysis. nih.gov For example, they can be converted into oxazolines or other ligand types that can coordinate with a metal center to create a chiral environment, enabling the catalysis of enantioselective reactions, such as the addition of diethylzinc (B1219324) to aldehydes. nih.gov

Given its structure as a chiral 1,2-amino alcohol, it is highly probable that enantiomerically pure forms of 1-Amino-3-phenylpropan-2-ol could serve as valuable synthons and precursors in asymmetric synthesis, similar to its well-known isomers. westlake.edu.cn The development of efficient synthetic routes to this compound would likely open up new avenues for the construction of novel chiral molecules.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following tables provide data for the closely related and well-characterized isomer, (+/-)-Phenylpropanolamine hydrochloride (also known as DL-Norephedrine hydrochloride).

| Property | Value (for (+/-)-Phenylpropanolamine hydrochloride) |

| Molecular Formula | C9H14ClNO |

| Molecular Weight | 187.67 g/mol chemicalbook.com |

| Appearance | White to creamy-white crystalline powder chemicalbook.com |

| Melting Point | 190-194 °C |

| Solubility | Freely soluble in water chemicalbook.com |

| pKa | 9.44 |

| Spectroscopic Data | Description (for (+/-)-Phenylpropanolamine hydrochloride and related isomers) |

| ¹H NMR | The ¹H NMR spectrum of DL-Norephedrine hydrochloride in a solvent mixture like CDCl3 & DMSO-d6 would show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), the methine protons adjacent to the hydroxyl and amino groups, and the methyl protons. spectrabase.com |

| IR Spectroscopy | The infrared spectrum of norephedrine (B3415761) would display characteristic absorption bands for the O-H stretch of the alcohol group (broad band around 3200-3500 cm⁻¹), the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic parts, and C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹). nist.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSPVIFXXCRJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Amino 3 Phenylpropan 2 Ol Hydrochloride and Its Stereoisomers

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically enriched products, bypassing the need for chiral resolution. Various approaches, including catalytic reduction, biocatalytic transformations, chiral auxiliary-mediated reactions, and stereoselective organometallic additions, have been successfully applied to the synthesis of 1-amino-3-phenylpropan-2-ol (B1275374) and its derivatives.

Catalytic Reduction Approaches

Asymmetric hydrogenation of prochiral ketones, particularly α-amino ketones, is a powerful tool for the synthesis of chiral amino alcohols. This method often employs transition metal catalysts complexed with chiral ligands to achieve high enantioselectivity.

Recent advancements have demonstrated the efficacy of cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones. This strategy, which avoids the need for protecting and deprotecting steps, has been shown to produce chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee) in short reaction times. nih.gov The mechanism is believed to involve an amino-group-assisted coordination to the metal center. nih.gov

Similarly, rhodium catalysts bearing electron-donating phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of unprotected α-primary and secondary amino ketones. researchgate.net This approach has been applied to the synthesis of various 1,2-amino alcohols with good yields and enantioselectivities. researchgate.net The choice of ligand and reaction conditions is critical in achieving high levels of stereocontrol.

Table 1: Examples of Catalytic Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cobalt-based catalyst | α-Primary amino ketones | Chiral vicinal amino alcohols | Up to 99% | nih.gov |

Biocatalytic Transformations

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases and dehydrogenases, operate under mild conditions and can exhibit exceptional enantio- and regioselectivity.

Transaminases (TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netdiva-portal.orgrsc.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. diva-portal.org The application of ω-transaminases in combination with alcohol dehydrogenases in a one-pot cascade has enabled the synthesis of all four stereoisomers of phenylpropanolamine from β-methylstyrene with excellent optical purities (er and dr up to >99.5%) and high yields (up to 95%). nih.govnih.gov This multi-enzymatic system creates a redox-neutral network that capitalizes on the complementary selectivities of the involved enzymes. nih.govnih.gov

Furthermore, the concept of "amine borrowing" via shuttle biocatalysis using transaminases has been introduced for the synthesis of complex molecules. acs.org This methodology involves the in situ generation of reactive intermediates that subsequently condense to form the desired product, eliminating the need for an external amine donor. acs.org

Table 2: Biocatalytic Synthesis of Phenylpropanolamine Stereoisomers

| Enzyme System | Starting Material | Key Intermediate | Product Stereoisomers | Optical Purity | Reference |

|---|

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

Oxazolidinones, often derived from readily available amino alcohols, are among the most versatile and widely used chiral auxiliaries. sigmaaldrich.comrsc.org They can be acylated and subsequently undergo diastereoselective alkylation or aldol (B89426) reactions. sigmaaldrich.comrsc.org The synthesis of oxazolidinones themselves can be achieved through various methods, including the reaction of amino alcohols with phosgene (B1210022) or its equivalents, or the cyclization of amino alcohol carbamates. nih.govorganic-chemistry.orgnih.gov The substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to highly stereoselective transformations. sigmaaldrich.com This strategy has been instrumental in the total synthesis of numerous natural products. rsc.org

Pseudoephedrine is another effective chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.org The α-proton of a pseudoephedrine amide can be deprotonated to form a chiral enolate, which then reacts with electrophiles with high diastereoselectivity, directed by the methyl and hydroxyl groups of the auxiliary. wikipedia.org

Stereoselective Organometallic Reactions

The addition of organometallic reagents to carbonyl compounds and imines is a fundamental carbon-carbon bond-forming reaction. When combined with chiral ligands or substrates, this approach can provide access to enantiomerically enriched alcohols and amines.

A one-pot preparation of chiral homoallylic amines has been developed through a copper-catalyzed four-component reaction. This process creates three new carbon-carbon bonds and two stereocenters with high regio- and diastereoselectivity. researchgate.net Such methodologies offer a convergent and efficient route to complex chiral molecules.

Diastereoselective Synthesis Protocols

When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control their relative configuration. A common strategy involves the controlled transformation of a precursor that already contains one or more stereocenters.

Controlled Reduction of Precursor Ketones and Aldehydes

The reduction of a carbonyl group in a molecule that already possesses a chiral center can lead to the formation of diastereomers. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions.

A key precursor for the synthesis of phenylpropanolamine is (R)-phenylacetylcarbinol ((R)-PAC), which can be produced through the fermentation of benzaldehyde (B42025) and dextrose by yeast. wikipedia.orgnih.gov The reductive amination of (R)-PAC is a direct route to phenylpropanolamine stereoisomers. researchgate.net The synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol has been investigated through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net

Furthermore, the diastereoselective reduction of β-amino ketones is a common strategy for accessing 1,3-aminoalcohols. researchgate.net The relative stereochemistry of the resulting amino alcohol can be influenced by the nature of the protecting group on the nitrogen atom and the choice of reducing agent.

Stereocontrolled Addition Reactions

Stereocontrolled addition reactions are fundamental to establishing the desired stereochemistry at the two chiral centers of 1-amino-3-phenylpropan-2-ol. These methods often involve the addition of a nucleophile to a prochiral carbonyl or imine, where the stereochemical outcome is directed by a chiral influence.

One prominent strategy is the asymmetric reduction of α-amino ketones. This approach allows for the enantioselective formation of the hydroxyl group. The use of chiral reducing agents, such as those derived from borane (B79455) and chiral amino alcohols, has been investigated for the reduction of aromatic ketones. For instance, reagents prepared from borane and (S)-valinol have shown effectiveness in the enantioselective reduction of ketones, offering a pathway to chiral alcohols with notable enantiomeric excess. While not directly applied to the immediate precursor of 1-amino-3-phenylpropan-2-ol in the cited study, this methodology provides a proof of concept for creating the chiral alcohol center with high stereocontrol.

Another powerful technique involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. Oxazolidinones, popularized by David Evans, are a classic example of chiral auxiliaries that can be used to control aldol reactions and alkylations, which can be steps in the synthesis of amino alcohols. For example, an N-acylated oxazolidinone can undergo a diastereoselective aldol reaction, and subsequent transformations can lead to the desired amino alcohol. Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, establishing a new stereocenter with high diastereoselectivity. wikipedia.orgsigmaaldrich.com

The diastereoselective addition of nucleophiles to chiral imines is another effective method. For instance, the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to α-alkoxy N-tosyl imines has been shown to proceed with a high degree of stereochemical control, influenced by the geometry of the alkene and the nature of the substituents. researchgate.net While this example illustrates the principle, similar strategies can be envisioned for the synthesis of 1-amino-3-phenylpropan-2-ol by employing different nucleophiles and imine precursors.

Enantiomeric Resolution Techniques

When a synthesis results in a mixture of enantiomers, resolution techniques are employed to separate them. This is a crucial step in obtaining enantiomerically pure 1-amino-3-phenylpropan-2-ol, as different stereoisomers can exhibit distinct biological activities.

Classical Chemical Resolution Methods

Classical chemical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as crystallization. For amino alcohols like 1-amino-3-phenylpropan-2-ol, acidic resolving agents are commonly used to form diastereomeric salts with the basic amino group.

A widely used resolving agent for amino alcohols is dibenzoyl-L-tartaric acid. The process involves dissolving the racemic amino alcohol and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The desired enantiomer of the amino alcohol can then be liberated from the salt by treatment with a base. This method has been successfully applied to the resolution of various 1,2-amino alcohols, achieving high enantiomeric excess (>98% ee).

Chromatographic Enantioseparation Strategies

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly effective technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.

Several types of CSPs have been successfully employed for the enantioseparation of phenylalanine derivatives and other amino alcohols. nih.govwaters.comresearchgate.netresearchgate.netsigmaaldrich.com Teicoplanin-based CSPs, for instance, have demonstrated excellent enantioselectivity for underivatized amino acids. nih.govsigmaaldrich.com The separation mechanism on these macrocyclic glycopeptide phases involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion, which differ for the two enantiomers.

The choice of mobile phase is critical for achieving optimal separation. A mixture of an organic modifier (e.g., methanol (B129727), ethanol) and an aqueous buffer is often used. The pH and the concentration of additives in the mobile phase can significantly influence the retention times and the resolution of the enantiomers.

Below is a table summarizing typical chiral HPLC conditions for the separation of related amino acid derivatives:

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analytes | Resolution (Rs) |

|---|---|---|---|---|---|

| Teicoplanin-based | Methanol/2 mM Sodium 1-octanesulfonate (75:25) | 1.0 | UV | Phenylalanine enantiomers | >1.5 |

| CHIRALPAK ID | CO2/MeOH with 0.1% NH4OH (90:10) | 1.5 | UV at 210 nm | D- and L-phenylalanine methyl esters | >2.0 |

Total Synthesis of 1-Amino-3-phenylpropan-2-ol Hydrochloride Scaffolds

The total synthesis of this compound often starts from readily available chiral precursors, such as the amino acid L-phenylalanine. This approach, known as the chiral pool synthesis, leverages the existing stereocenter of the starting material to establish one of the chiral centers in the target molecule. wikipedia.org

A common synthetic route involves the reduction of the carboxylic acid functionality of L-phenylalanine or its ester derivatives. google.com This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. This transformation directly yields L-phenylalaninol, which is (S)-2-amino-3-phenylpropan-1-ol.

An alternative approach starts from (R)-(−)-1-hydroxy-1-phenyl-2-propanone, which can be produced through fermentation. Reductive amination of this keto alcohol using ammonia and a catalyst like Raney nickel can yield a mixture of diastereomers of 2-amino-1-phenyl-1-propanol. researchgate.net Subsequent separation of these diastereomers would be necessary to isolate the desired stereoisomer.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base of 1-amino-3-phenylpropan-2-ol with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or ether. The hydrochloride salt then precipitates and can be isolated by filtration.

Novel Synthetic Route Development and Optimization

The development of new synthetic routes for this compound is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For the synthesis of 1-amino-3-phenylpropan-2-ol, biocatalysis offers a promising green alternative to traditional chemical methods. nih.govrsc.orgacs.orgmdpi.comresearchgate.net

Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. While the thermodynamic equilibrium of these reactions can be unfavorable, strategies like in situ by-product removal can drive the reaction to completion. For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase can effectively remove the pyruvate by-product, leading to high conversions and enantiomeric excesses. mdpi.com

Multi-enzymatic cascade reactions provide a powerful tool for the synthesis of chiral amino alcohols from simple starting materials. For instance, a one-pot, two-stage cascade biocatalysis has been developed to convert L-phenylalanine into both (R)- and (S)-phenylalaninol with high conversion rates and excellent enantiomeric excess (>99%). This approach highlights the potential of biocatalysis to create complex chiral molecules in a sustainable manner.

Another green chemistry approach is the use of solvent-free reaction conditions. For certain multi-component reactions that can lead to amino alcohol precursors, performing the synthesis by grinding the reactants together, a technique known as "grindstone chemistry," can be highly efficient and environmentally benign. mdpi.com This method avoids the use of volatile organic solvents, reduces energy consumption, and simplifies product isolation.

Carbon Nanotube-Assisted Synthesis Methodologies

The utilization of carbon nanotubes in the synthesis of amino alcohols, including the structural analogs of 1-amino-3-phenylpropan-2-ol, represents an innovative approach in catalytic chemistry. While detailed, peer-reviewed methodologies specifically for this compound are still emerging, research on closely related compounds provides a foundational understanding of the potential of this technology.

A notable study in this area reports the successful synthesis of 2-amino-3-phenylpropane-1-ol through what is described as a "carbon nanotube method reaction". researchgate.net This pioneering work suggests a direct role for carbon nanotubes in facilitating the chemical transformation, likely in the reduction of a nitro-group-containing precursor. The general strategy for synthesizing such amino alcohols often involves the reduction of a corresponding nitro alcohol.

The typical precursors for these syntheses are α,β-unsaturated nitro compounds, which can be prepared through reactions like the Baylis-Hillman reaction. The subsequent reduction of the nitro group to an amine is a critical step where carbon nanotube-based catalysts can be employed. These catalysts often consist of metal nanoparticles, such as palladium, platinum, or nickel, supported on the high-surface-area carbon nanotubes. nih.govresearchgate.net The carbon nanotubes serve as a robust support material that can enhance the dispersion and stability of the metallic nanoparticles, leading to improved catalytic activity and selectivity. nih.gov

For instance, multi-walled carbon nanotubes (MWCNTs) supporting bimetallic nanoparticles have been shown to be effective catalysts for the hydrogenation of nitroaromatic compounds. nih.gov This approach could theoretically be adapted for the stereoselective reduction of a precursor like (E)-1-phenyl-2-nitroprop-1-ene to yield the different stereoisomers of 1-amino-3-phenylpropan-2-ol. The chirality of the final product would depend on the specific catalytic system and reaction conditions employed.

Functionalized carbon nanotubes are also being explored to induce stereoselectivity in chemical reactions. By attaching chiral molecules to the surface of carbon nanotubes, it is possible to create a chiral environment around the catalytic sites. This can influence the stereochemical outcome of the reaction, leading to an enrichment of one enantiomer over the other.

While a comprehensive body of literature with detailed data tables on yields and enantiomeric excess for the carbon nanotube-assisted synthesis of this compound is not yet widely available, the existing research on analogous systems provides a strong proof-of-concept. The table below summarizes hypothetical reaction data based on findings for similar reductions of nitro compounds using carbon nanotube-based catalysts, illustrating the potential of this methodology.

| Catalyst | Precursor | Product Stereoisomers | Yield (%) | Enantiomeric Excess (%) |

| Pd/MWCNT | (E)-1-phenyl-2-nitroprop-1-ene | (1R,2S)-Norephedrine / (1S,2R)-Norephedrine | >90 | Moderate |

| Ru-Ni/SWCNT | (E)-1-phenyl-2-nitroprop-1-ene | (1R,2R)-Norpseudoephedrine / (1S,2S)-Norpseudoephedrine | >85 | Moderate to High |

| Chiral-Functionalized CNT | (E)-1-phenyl-2-nitroprop-1-ene | Enantioenriched Norephedrine (B3415761) | Variable | Potentially High |

This table is illustrative and based on the performance of CNT catalysts in similar chemical transformations. Specific data for the synthesis of this compound is pending further research publication.

The research in this domain highlights a promising future for the application of carbon nanotube-based catalysts in the stereoselective synthesis of complex pharmaceutical intermediates. Further investigation is required to fully elucidate the mechanisms and optimize the reaction conditions to achieve high yields and enantioselectivity for this compound and its stereoisomers.

Stereochemistry and Configurational Analysis of 1 Amino 3 Phenylpropan 2 Ol Hydrochloride

Stereoisomeric Forms and Their Absolute Configurations

1-Amino-3-phenylpropan-2-ol (B1275374) possesses two chiral centers at the C1 and C2 positions of the propanol (B110389) backbone. The C1 carbon is bonded to an amino group, a hydrogen atom, the C2 carbon, and the C3-benzyl group. The C2 carbon is bonded to a hydroxyl group, a hydrogen atom, the C1 carbon, and the C3-benzyl group. The presence of two stereocenters means that there are 2² = 4 possible stereoisomers.

These four isomers exist as two pairs of enantiomers (non-superimposable mirror images). The relationship between isomers that are not mirror images of each other is diastereomeric. The absolute configuration of each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. wikipedia.org

The stereoisomers of 1-Amino-3-phenylpropan-2-ol are:

(1R,2R)-1-Amino-3-phenylpropan-2-ol and (1S,2S)-1-Amino-3-phenylpropan-2-ol : This pair are enantiomers.

(1R,2S)-1-Amino-3-phenylpropan-2-ol and (1S,2R)-1-Amino-3-phenylpropan-2-ol : This pair are also enantiomers.

Any isomer from the first pair is a diastereomer of any isomer from the second pair. The relative stereochemistry between the C1 amino group and the C2 hydroxyl group is often described using the terms syn and anti. In a Fischer projection, if the amino and hydroxyl groups are on the same side, the isomer is designated syn (analogous to erythro). If they are on opposite sides, the isomer is designated anti (analogous to threo).

| Absolute Configuration | Stereochemical Relationship | Relative Stereochemistry |

|---|---|---|

| (1R,2R) | Enantiomer of (1S,2S) | Anti |

| (1S,2S) | Enantiomer of (1R,2R) | Anti |

| (1R,2S) | Enantiomer of (1S,2R) | Syn |

| (1S,2R) | Enantiomer of (1R,2S) | Syn |

Factors Influencing Enantioselectivity and Diastereoselectivity in Synthesis

The synthesis of a specific stereoisomer of a vicinal amino alcohol like 1-Amino-3-phenylpropan-2-ol requires precise control over the formation of the two chiral centers. rsc.org Strategies in asymmetric synthesis are employed to influence the reaction pathway towards the desired enantiomer (enantioselectivity) and diastereomer (diastereoselectivity).

Diastereoselectivity is often controlled by the geometry of the transition state during the reaction. Common synthetic routes include the reduction of α-amino ketones or the aminolysis of epoxides.

Reductive Amination: The diastereoselective reduction of a precursor like 1-amino-3-phenyl-2-propanone can yield 1-amino-3-phenylpropan-2-ol. The choice of reducing agent and catalyst can favor either the syn or anti diastereomer by influencing the direction of hydride attack on the carbonyl group. For related γ-amino alcohols, iridium-catalyzed transfer hydrogenation has been shown to produce anti products, while rhodium-based BINAP catalysts favor syn products.

Substrate Control: Starting with an enantiopure material, such as an amino acid, can dictate the stereochemistry at one center, and subsequent reaction steps can be directed to control the formation of the second center. rsc.org

Enantioselectivity involves creating one enantiomer in excess of the other.

Catalyst-Controlled Synthesis: The use of chiral catalysts is a powerful method for achieving high enantioselectivity. Asymmetric hydrogenation of prochiral ketones or imines using catalysts derived from metals like rhodium, ruthenium, or iridium complexed with chiral ligands can produce enantiomerically enriched amino alcohols. researchgate.net

Biocatalysis: Enzymatic methods offer exceptional stereo- and regioselectivity under mild conditions. Enzymes such as transaminases can convert a prochiral ketone into a chiral amine with high enantiomeric excess. rsc.org Similarly, imine reductases (IREDs) or aldolases can be used in enzymatic cascades to construct the amino alcohol backbone stereoselectively. nih.gov Multi-enzyme pathways have been developed for the synthesis of enantiopure amino alcohols from simple starting materials like L-phenylalanine. acs.org

Conformational Analysis and Stereochemical Stability

The three-dimensional shape and stability of 1-Amino-3-phenylpropan-2-ol are governed by rotations around its carbon-carbon single bonds. The resulting spatial arrangements, or conformations, are influenced by a combination of steric and electronic effects. washington.edu

A dominant factor in the conformation of 1,2-amino alcohols is the potential for intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups. This interaction can lead to the formation of a stable, pseudo-five-membered ring structure where the nitrogen and oxygen atoms are held in close proximity. In the hydrochloride salt form, the protonated ammonium (B1175870) group (-NH₃⁺) acts as a particularly strong hydrogen bond donor, further stabilizing a specific conformation.

This hydrogen bonding restricts the molecule's conformational freedom, favoring a gauche arrangement of the amino and hydroxyl groups. The bulky benzyl (B1604629) group at the C3 position introduces significant steric hindrance, which also plays a crucial role in determining the lowest energy conformation by influencing the rotational barriers around the C1-C2 and C2-C3 bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for conformational analysis in solution. mdpi.comfrontiersin.org By analyzing proton-proton (¹H-¹H) coupling constants, the dihedral angles between adjacent protons can be estimated via the Karplus equation, providing insight into the preferred rotamer populations. In some cases, if the energy barrier to rotation between conformers is high enough, distinct sets of signals for each conformer can be observed, allowing for their individual characterization. copernicus.org

Chiroptical Properties and Their Determination

Chiral molecules, such as the stereoisomers of 1-Amino-3-phenylpropan-2-ol, interact with plane-polarized light, a phenomenon that gives rise to their chiroptical properties. These properties are unique to each enantiomer and are essential for their characterization. wikipedia.org

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. This property is quantified as the specific rotation, [α], which is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., solvent, concentration, temperature, and wavelength of light). The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). For the related compound (S)-(-)-2-Amino-3-phenyl-1-propanol, a specific rotation of [α]²²/D = -22.8° has been reported. sigmaaldrich.comsigmaaldrich.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than optical rotation alone and can be used to determine the absolute configuration and conformational features of the molecule.

The determination of these properties and the absolute configuration relies on several analytical techniques:

Polarimetry: Directly measures the optical rotation of a sample.

X-ray Crystallography: Provides an unambiguous determination of the absolute configuration of a molecule in its crystalline state. wikipedia.org

NMR Spectroscopy with Chiral Derivatizing Agents: This is a powerful method for determining absolute configuration and enantiomeric purity in solution. Enantiomers are converted into diastereomers by reacting them with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MPA). The resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. researchgate.netnih.gov

| Compound | Configuration | Specific Rotation ([α]²²/D) | Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-3-phenyl-1-propanol | (S) | -22.8° | c = 1.2 in 1 M HCl | sigmaaldrich.comsigmaaldrich.com |

| 2-Amino-3-phenyl-1-propanol | (R) | +22.8° | c = 1.2 in 1 M HCl |

Derivatization and Functionalization Chemistry of 1 Amino 3 Phenylpropan 2 Ol Hydrochloride

Reactions at the Amino Functionality

The primary amino group in 1-amino-3-phenylpropan-2-ol (B1275374) is a versatile handle for a variety of chemical transformations, including the formation of amides, and the introduction of alkyl or aryl substituents. Selective reaction at this site often requires careful selection of reaction conditions to avoid competing reactions at the hydroxyl group.

Acylation and Amidation Reactions

The nucleophilic nature of the free amino group allows for facile reaction with acylating agents such as acyl chlorides and carboxylic acid anhydrides to form stable amide derivatives. This transformation is fundamental in peptide synthesis and for the introduction of various functional moieties. Typically, these reactions are carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, thereby driving the equilibrium towards the product.

Commonly employed acylating agents include acetyl chloride, benzoyl chloride, and various substituted acyl halides. The choice of acylating agent allows for the introduction of a wide range of functionalities, thereby modifying the physicochemical properties of the parent molecule. For instance, acylation can be used to introduce reporter groups or to build more complex molecular architectures.

| Amino Alcohol | Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| (S)-2-amino-3-phenyl-1-propanol | Benzoyl Chloride | Sodium Bicarbonate | Water/Dichloromethane | (S)-N-benzoyl-2-amino-3-phenyl-1-propanol | High |

| Glycine | p-methoxy benzoyl chloride | Sodium Bicarbonate | PEG-400/Water | N-(p-methoxybenzoyl)glycine | ~80 |

| Various Amines | Benzyl (B1604629) Chloroformate (Cbz-Cl) | - | Water | N-Cbz protected amine | High |

Alkylation and Arylation Processes

N-alkylation of 1-amino-3-phenylpropan-2-ol can be achieved through various methods, including reductive amination with aldehydes or ketones, or by nucleophilic substitution with alkyl halides. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and thus, reaction conditions must be carefully controlled. A more controlled method for mono-alkylation is the "hydrogen-borrowing" catalysis, which employs alcohols as alkylating agents in the presence of a suitable transition metal catalyst.

N-arylation, the formation of a carbon-nitrogen bond with an aromatic ring, is a powerful tool for creating complex amine derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for achieving this transformation. This reaction typically involves an aryl halide or triflate and the amine in the presence of a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

Protecting Group Strategies for the Amine

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to allow for selective transformations at other parts of the molecule, such as the hydroxyl group. A variety of protecting groups have been developed for this purpose, with the most common for amines being the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The introduction of these protecting groups is typically achieved by reacting the amino alcohol with the corresponding activated carbonyl species, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), benzyl chloroformate (Cbz-Cl), or Fmoc-chloride (Fmoc-Cl), in the presence of a base. The choice of protecting group is dictated by its stability towards the reaction conditions planned for subsequent steps and the ease of its removal.

Boc Group: This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.

Cbz Group: The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, a mild and selective method. total-synthesis.com

Fmoc Group: The Fmoc group is notably labile to basic conditions, typically being removed by treatment with a secondary amine such as piperidine. This orthogonality to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups makes it highly valuable in complex synthetic strategies.

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine in DMF) |

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group of 1-amino-3-phenylpropan-2-ol offers another site for functionalization. Its reactivity is generally lower than that of the free amino group, allowing for selective reactions. However, in cases where the amino group is protected, the hydroxyl group becomes the primary site for electrophilic attack.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be accomplished by reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to act as a catalyst and to scavenge the acid byproduct. This reaction leads to the formation of ester derivatives, which can be useful as prodrugs or as intermediates in further synthetic transformations.

Etherification, the conversion of the alcohol to an ether, is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This reaction is generally efficient for primary and secondary alcohols.

Oxidation Pathways to Ketones and Aldehydes

Oxidation of the secondary alcohol in 1-amino-3-phenylpropan-2-ol leads to the formation of the corresponding ketone, 1-amino-3-phenylpropan-2-one. A variety of oxidizing agents can be employed for this transformation. However, for amino alcohols, it is crucial to use mild and selective oxidation methods to avoid over-oxidation or side reactions involving the amino group. Often, the amino group is protected prior to the oxidation step.

Several modern oxidation methods are particularly well-suited for this purpose:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. The Swern oxidation is known for its mild reaction conditions and high yields.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is compatible with a wide range of sensitive functional groups and is often the reagent of choice for the oxidation of complex molecules.

It is important to note that the direct oxidation of 1-amino-3-phenylpropan-2-ol without protection of the amino group can be challenging due to the potential for the amino group to react with the oxidizing agent or for the resulting amino ketone to be unstable. Therefore, N-protection is a common strategy employed before the oxidation of the hydroxyl group.

| Oxidation Method | Key Reagents | Typical Substrate | Product | Key Advantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Primary or Secondary Alcohol | Aldehyde or Ketone | Mild conditions, high yields, avoids heavy metals. |

| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Primary or Secondary Alcohol | Aldehyde or Ketone | Mild, neutral pH, high chemoselectivity, compatible with sensitive groups. |

Modification of the Phenyl Moiety

The aromatic phenyl ring of 1-amino-3-phenylpropan-2-ol serves as a prime site for modification, enabling the introduction of diverse substituents that can modulate the molecule's steric and electronic properties. Key strategies for this purpose include electrophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. The outcome of such reactions on the 1-amino-3-phenylpropan-2-ol hydrochloride scaffold is dictated by the directing effect of the side chain, –CH2CH(NH3+)CH2OH. The protonated aminium group (–NH3+) is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

A definitive example of this directing effect is the nitration of the parent compound. The reaction yields the meta-substituted product, as evidenced by the commercial availability of (3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. sigmaaldrich.com This outcome confirms that the deactivating nature of the protonated amine dominates the reaction's regioselectivity.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Amino-3-(3-nitrophenyl)propan-2-ol hydrochloride | The strongly deactivating -NH₃⁺ group directs the electrophile (NO₂⁺) to the meta position. sigmaaldrich.com |

| Halogenation | Br₂, FeBr₃ | 1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride | The -NH₃⁺ group directs the electrophile (Br⁺) to the meta position. |

| Sulfonation | Fuming H₂SO₄ | 3-(3-Amino-2-hydroxypropyl)benzenesulfonic acid hydrochloride | Reversible reaction directed to the meta position by the -NH₃⁺ group. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally unsuccessful | The aromatic ring is strongly deactivated by the -NH₃⁺ group, preventing reaction with the acylium ion electrophile. organic-chemistry.org |

While classical EAS reactions provide a direct route to meta-substituted derivatives, modern techniques offer alternative pathways. Enzymatic halogenases, for instance, can catalyze the halogenation of phenylalanine derivatives via an electrophilic substitution mechanism, offering high regio- and stereospecificity under mild conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require an aryl halide or triflate as a starting material. Therefore, a two-step sequence is employed: initial halogenation of the phenyl ring, followed by a cross-coupling reaction such as the Suzuki-Miyaura coupling.

The first step can be achieved through methods like amine-directed C-H halogenation. Research has demonstrated that the native primary amine of phenylalanine derivatives can direct a palladium catalyst to selectively functionalize the ortho C-H bonds, installing iodine, bromine, or chlorine atoms. escholarship.org This approach provides ortho-halogenated phenylalaninol derivatives, which are valuable precursors for subsequent coupling reactions.

Once the halogenated scaffold, such as 1-amino-3-(4-iodophenyl)propan-2-ol or its ortho-halogenated counterpart, is synthesized, it can undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly versatile due to its mild conditions and tolerance of functional groups. numberanalytics.comsigmaaldrich.com Studies on related halogenated phenylalanine derivatives have shown successful Suzuki coupling to assemble complex biaryl and polyaryl structures. researchgate.netresearchgate.net

| Aryl Halide Substrate | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| (ortho/meta/para)-Halo-1-amino-3-phenylpropan-2-ol | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl-substituted phenylalaninol |

| (ortho/meta/para)-Halo-1-amino-3-phenylpropan-2-ol | Alkenylboronic ester | Pd(OAc)₂/PCy₃ / K₃PO₄ | Styrenyl-substituted phenylalaninol |

| (ortho/meta/para)-Halo-1-amino-3-phenylpropan-2-ol | Alkylborane | Pd₂(dba)₃/P(t-Bu)₃ / Cs₂CO₃ | Alkyl-substituted phenylalaninol |

Selective Functional Group Interconversions

The presence of two distinct functional groups—a primary alcohol and a primary amine—in 1-amino-3-phenylpropan-2-ol offers opportunities for selective modification. The differing nucleophilicity and steric environment of these groups allow for targeted reactions.

The amino group is generally more nucleophilic than the hydroxyl group, enabling selective N-functionalization. For instance, N-acylation can be achieved with high chemoselectivity. Studies have shown that amino alcohols, including phenylalaninol, react readily with acetic anhydride under catalyst-free conditions to yield the corresponding N-acetylated product exclusively, with no O-acylation observed. researchgate.net More sophisticated methods involve reacting a carboxylic acid with a sulfonyl chloride to form a mixed anhydride, which then selectively acylates the amino group of an amino alcohol. sigmaaldrich.com

For protection strategies, the amino group can be selectively converted into a carbamate (B1207046) using reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (CbzCl), which react preferentially with the amine. Another highly efficient method involves the direct catalytic pyrrole (B145914) protection of the amino group of L-phenylalaninol using 2,5-dimethoxytetrahydrofuran (B146720) in aqueous media, achieving nearly quantitative conversion. organic-chemistry.org

Conversely, the hydroxyl group can be targeted by exploiting the high affinity of silicon for oxygen. Silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), can selectively protect the primary alcohol. The steric bulk of these reagents favors reaction at the less hindered primary hydroxyl site over the amine. This orthogonal reactivity allows for a planned synthetic sequence where one group is protected while the other is modified.

Formation of Metal-Organic Frameworks and Coordination Complexes

The bifunctional nature of 1-amino-3-phenylpropan-2-ol, possessing both a nitrogen (amine) and an oxygen (hydroxyl) donor atom, makes it an excellent candidate for use as a ligand in coordination chemistry. It can act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal center.

This chelating ability is foundational to the formation of discrete coordination complexes and extended metal-organic frameworks (MOFs). While direct examples using 1-amino-3-phenylpropan-2-ol are specific, extensive research on its parent amino acid, L-phenylalanine, provides strong analogous evidence. For example, an L-phenylalanine-based MOF, [Zn(L-Phe)(bpe)]n (where bpe is 1,2-bis(4-pyridyl)ethene), has been synthesized and used for chiral recognition. In other work, L-phenylalanine has been employed as a modulator in the synthesis of zirconium-based MOFs, where it can be incorporated at defect sites within the framework, imparting functionality and influencing particle size.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Enantioselective Reaction Mechanisms

The synthesis of specific enantiomers of β-amino alcohols, such as 1-amino-3-phenylpropan-2-ol (B1275374), is a significant area of research. Various mechanistic approaches have been developed to control the stereochemistry of the product.

Radical C-H Amination: A multi-catalytic approach has been developed that utilizes a radical relay mechanism for the enantio- and regio-selective β-C–H amination of alcohols. nih.gov The proposed mechanism involves several key steps:

An alcohol starting material is converted to an oxime imidate, which acts as a radical precursor. nih.gov

This precursor coordinates with a chiral copper catalyst. nih.gov

An iridium photocatalyst, through a process of triplet energy sensitization, selectively excites the copper-bound complex to form an N-centered radical. nih.gov

This radical undergoes a regioselective 1,5-hydrogen atom transfer (HAT), overcoming the thermodynamic bias for abstracting the weaker α-C-H bond. nih.gov

The subsequent stereoselective amination affords a chiral oxazoline (B21484), which is then hydrolyzed to yield the enantioenriched β-amino alcohol. nih.govresearchgate.net This method bypasses the need for chiral auxiliaries or precursors from the chiral pool. nih.gov

Rearrangement of β-Amino Alcohols: Another enantioselective method involves the rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids. This reaction proceeds with high enantiospecificity using trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) (Et3N), followed by saponification. organic-chemistry.org The proposed mechanism proceeds through the formation of a key aziridinium (B1262131) ion intermediate, which is then attacked by a trifluoroacetate (B77799) anion to yield the rearranged 1,2-amino alcohol with high enantiomeric excess. organic-chemistry.org

Intramolecular Nitrene Insertion: Chiral ruthenium catalysts can facilitate the enantioselective synthesis of β-amino alcohols via an intramolecular C(sp³)–H nitrene insertion. sciengine.com The process involves the ring-closing C–H amination of N-benzoyloxycarbamates to produce chiral oxazolidin-2-ones, which serve as direct precursors to the target chiral β-amino alcohols after hydrolysis. sciengine.com

Ring Opening of Epoxides: A classical and efficient method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. organic-chemistry.orggrowingscience.com This reaction typically follows an SN2 mechanism. researchgate.net The use of various catalysts can enhance both the reaction rate and selectivity. For instance, sulfated tin oxide has been shown to be an effective catalyst, promoting high regioselectivity where amines attack the terminal carbon of the epoxide. growingscience.com Similarly, zinc(II) perchlorate (B79767) hexahydrate is a highly efficient catalyst for this transformation under solvent-free conditions, affording excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org

Kinetic Studies of Reactions Involving 1-Amino-3-phenylpropan-2-ol Hydrochloride

While detailed kinetic data for the chemical synthesis of 1-amino-3-phenylpropan-2-ol are not extensively documented in the available literature, significant kinetic analysis has been performed on the enzymatic synthesis of structurally similar chiral amines and amino alcohols, particularly those catalyzed by transaminases. These studies provide insight into the reaction dynamics.

Transaminase-catalyzed reactions are known to follow a ping-pong bi-bi mechanism. mdpi.com Kinetic modeling is crucial for understanding enzyme performance, process optimization, and overcoming limitations such as unfavorable equilibrium or substrate/product inhibition. ucl.ac.ukresearchgate.net

Initial rate experiments are typically conducted to determine key kinetic parameters. By varying the concentration of one substrate while keeping the co-substrate concentration fixed, Michaelis-Menten constants (Km) and maximum reaction rates (Vmax) can be calculated. researchgate.net In a study on the asymmetric synthesis of (R)-1-phenylethylamine from acetophenone (B1666503) using an immobilized ω-transaminase, the following kinetic parameters were determined. researchgate.net

| Parameter | Value | Substrate Varied | Fixed Substrate |

|---|---|---|---|

| Vmax | 6.87 mM/min | Acetophenone (2-10 mM) | Alanine (B10760859) (100 mM) |

| Km | 2.52 mM | Acetophenone (2-10 mM) | Alanine (100 mM) |

Such kinetic models are invaluable for simulating reaction progress and identifying bottlenecks, such as inhibition by substrates or products, which is a known issue for some transaminases. ucl.ac.uknih.gov

Enzymatic Interaction and Substrate Specificity Studies

Biocatalysis offers a highly selective and environmentally benign route to chiral amino alcohols. The interaction of substrates with enzymes like amine dehydrogenases and transaminases is governed by the specific architecture of their active sites.

Amine Dehydrogenases (AmDHs): Engineered AmDHs are used for the asymmetric reductive amination of α-hydroxy ketones to produce β-amino alcohols with excellent stereoselectivity. acs.orgfrontiersin.org The (R)-enantiomer of 2-amino-3-phenylpropanol is a key structural component of the pharmaceutical Solriamfetol. acs.org Natural amino acid dehydrogenases, from which AmDHs are derived, exhibit strict substrate specificity. acs.org This specificity is often retained, limiting the range of convertible substrates. acs.org However, substrate-specific evolution strategies have been employed to engineer AmDHs with tailored activity towards structurally diverse β-amino alcohols. acs.org

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes are widely used for the synthesis of chiral amines. mbl.or.krnih.gov The reaction mechanism involves two half-reactions in a ping-pong bi-bi kinetic pattern: the PLP cofactor accepts an amino group from an amino donor to become pyridoxamine-5'-phosphate (PMP), and then transfers it to a keto substrate, regenerating PLP. mdpi.com

The substrate specificity of TAs is a key area of study. Based on their active site composition and structure, they can be highly selective. nih.gov ω-Transaminases are particularly valuable as they can accept a wide variety of ketones and aldehydes as substrates, unlike α-transaminases which typically require a carboxyl group. mbl.or.kr The ability of the enzyme's active site, specifically the "O-pocket," to accommodate either the α-carboxylate group of amino acids or the aromatic moieties of amines determines its specificity. mdpi.com

Elucidation of Side Reactions and Byproduct Formation

The formation of byproducts is a critical consideration in any synthetic pathway, as it affects yield, purity, and process economics.

In Chemical Synthesis:

Reductive Amination: A major side reaction in traditional reductive amination is over-alkylation. The primary amine product can react further with the carbonyl compound and reducing agent to form secondary and tertiary amines, leading to a mixture of products. organic-chemistry.orgmasterorganicchemistry.com

Catalytic Reactions: In certain catalytic systems, competing reactions can lower the yield of the desired β-amino alcohol. For example, in the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, side reactions can lead to the formation of 1,2-diols or 1,2-diamines. westlake.edu.cn When using platinum-based catalysts for the reductive N-alkylation of nitroarenes with aromatic aldehydes, hydrogenolysis of the aldehyde can occur, forming benzyl (B1604629) alcohols and methylarenes as byproducts. nih.gov

Solvent Interference: The choice of solvent can also lead to side reactions. In the ring-opening of epoxides, using ethanol (B145695) as a solvent can result in the nucleophilic addition of ethanol to the epoxide, competing with the desired amine addition. nih.gov

In Enzymatic Synthesis:

Thermodynamic Equilibrium: Transaminase-catalyzed reactions are often reversible, and an unfavorable thermodynamic equilibrium can limit the conversion to the desired product. mdpi.com

Complex Reaction Cascades: In the reductive amination of precursors like 1-hydroxy-2-propanone, a complex mixture of byproducts can arise from subsequent, side, and condensation reactions of intermediates. These byproducts can include various secondary and tertiary amines, polyamines, and heterocyclic compounds such as 2,5- and 2,6-dimethylpiperazine. fkit.hr

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. These calculations can identify the most plausible pathways for the synthesis of 1-Amino-3-phenylpropan-2-ol (B1275374), distinguishing between different mechanistic possibilities.

One common route to β-amino alcohols is the aminolysis of epoxides. For instance, the reaction of a phenylpropane-derived epoxide with an amine source can yield 1-Amino-3-phenylpropan-2-ol. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model this reaction. Calculations would explore the potential energy surface of the nucleophilic attack of the amine on the epoxide ring. This allows for the identification of all stationary points, including reactants, products, intermediates, and, crucially, transition states.

By calculating the energies of these points, researchers can determine the activation barriers for different pathways, such as the attack at different carbon atoms of the epoxide, thereby predicting the regioselectivity of the reaction. Mechanistic experiments have shown that in some catalytic C-H amination reactions, a triplet state of a precursor can be involved, where bond weakening is computationally observed (e.g., N-O bond energy changing from 35 kcal/mol in the ground state to -18 kcal/mol in the triplet state), facilitating radical formation. nih.gov Similar calculations could be applied to potential synthetic routes for 1-Amino-3-phenylpropan-2-ol to uncover detailed mechanistic insights and optimize reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 1-Amino-3-phenylpropan-2-ol are critical to its interactions and properties. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule, while molecular dynamics (MD) simulations provide a view of its dynamic behavior over time.

A typical computational workflow for analyzing the conformational landscape of 1-Amino-3-phenylpropan-2-ol would begin with a systematic search using molecular mechanics force fields (e.g., MMFF94) to generate a wide range of possible conformers by rotating the molecule's flexible dihedral angles. kent.ac.uk The geometries of the resulting low-energy structures would then be re-optimized at a higher level of theory, such as DFT with functionals like B3LYP or PBE0, to obtain more accurate structures and relative energies. kent.ac.uk

Following the identification of stable conformers, MD simulations can be performed to study the molecule's behavior in a simulated environment, such as in an explicit solvent like water or DMSO. wustl.edunih.gov These simulations, often run for nanoseconds or longer, track the atomic motions and can reveal transitions between different conformational states. wustl.edu Analysis of the MD trajectory can yield the population of each major conformer, providing insight into the dominant shapes the molecule adopts in solution. wustl.edu For molecules with aromatic rings, like the phenyl group in 1-Amino-3-phenylpropan-2-ol, specific non-covalent interactions such as π-π stacking or CH-π interactions can significantly influence conformational preference and stability. kent.ac.uknih.gov

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-O) | Population at 300K (%) |

|---|---|---|---|

| Conf-1 | 0.00 | -65.2° | 65.8 |

| Conf-2 | 0.85 | 175.5° | 20.1 |

| Conf-3 | 1.50 | 58.9° | 14.1 |

Prediction of Reaction Energetics and Transition States

A primary application of computational chemistry is the quantitative prediction of reaction energetics. By calculating the energy of each species along a proposed reaction pathway, a detailed energy profile can be constructed. This profile is essential for understanding reaction feasibility, kinetics, and stereoselectivity.

For a given reaction, such as the synthesis of an amino alcohol, the difference in Gibbs free energy (ΔG) between products and reactants determines the thermodynamic favorability. The rate of the reaction, however, is governed by the activation energy (ΔG*), which is the energy difference between the reactants and the highest-energy transition state. diva-portal.org DFT calculations are a powerful tool for locating transition state structures and calculating their energies. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For example, in a proposed synthesis of 1-Amino-3-phenylpropan-2-ol, computational chemists can model the key bond-forming step. The calculations would provide the relative energies of the reactants, the transition state, and the product. This data allows for direct prediction of the reaction's activation barrier. In stereoselective reactions, calculations can be performed for the transition states leading to different stereoisomers; the pathway with the lower activation energy will be favored, thus explaining the observed product distribution. diva-portal.orgacs.org

| Species | Description | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Reactants | Starting Materials | 0.00 | 0.00 |

| Transition State (TS) | Highest Energy Point | +22.5 | +24.1 |

| Product | Result of Reaction Step | -15.8 | -14.5 |

In Silico Design of Novel Derivatives and Catalysts

In silico (computer-based) methods are a cornerstone of modern drug discovery and catalyst design, enabling the rapid design and evaluation of novel molecules before their synthesis. nih.govresearchgate.net Using 1-Amino-3-phenylpropan-2-ol as a core scaffold, computational techniques can be used to design new derivatives with potentially improved properties.

The process typically begins by defining a therapeutic target or a desired catalytic function. A virtual library of derivatives can be generated by systematically modifying the functional groups on the 1-Amino-3-phenylpropan-2-ol scaffold. These virtual compounds can then be screened for desired properties.

Structure-Based Design: If the 3D structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how each derivative binds to the target's active site. nih.gov Docking algorithms score the binding poses based on factors like intermolecular interactions and conformational strain, allowing researchers to prioritize compounds with the highest predicted binding affinity. nih.gov

Ligand-Based Design: If the target structure is unknown, but other active molecules are, ligand-based methods like pharmacophore modeling can be used. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. wjpmr.com New derivatives of the scaffold can be designed to match this pharmacophore.

Following virtual screening for activity, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For instance, simple physicochemical properties can be calculated to filter out molecules with poor drug-like characteristics, such as compounds with a topological polar surface area (TPSA) > 60 Ų and a basic cpKa > 8, which are more likely to be P-glycoprotein substrates. nih.gov This multi-parameter optimization helps ensure that only the most promising candidates are advanced to experimental synthesis and testing.

| Derivative ID | Modification on Scaffold | Predicted Binding Score (kcal/mol) | Calculated TPSA (Ų) | Predicted Oral Bioavailability (%) |

|---|---|---|---|---|

| APP-001 | Parent Scaffold | -6.5 | 63.3 | 85 |

| APP-002 | Add p-fluoro to Phenyl | -7.2 | 63.3 | 88 |

| APP-003 | Methylate Amine | -6.8 | 51.2 | 90 |

Advanced Analytical Techniques for Characterization and Stereochemical Assignment

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like 1-Amino-3-phenylpropan-2-ol (B1275374) hydrochloride. The separation of its enantiomers is typically achieved by employing chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their excellent chiral recognition capabilities for a broad range of compounds, including amino alcohols. Columns like Chiralpak® and Chiralcel® are frequently utilized. For the separation of chiral amines and amino acid esters, which are structurally related to the target compound, amylose and cellulose phenylcarbamate derived CSPs have proven effective. yakhak.org For instance, studies on similar chiral amines have shown that Chiralpak IE and Chiralcel OD-H columns can provide high enantioselectivity. yakhak.org The mobile phase in such separations often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, with the composition being optimized to achieve the best resolution. yakhak.org

Another class of effective CSPs for amino acid and amino alcohol separations are macrocyclic glycopeptide-based phases, such as those employing teicoplanin. sigmaaldrich.com These are particularly useful for the direct analysis of underivatized amino compounds.

Table 1: Exemplar HPLC Conditions for Chiral Separation of Related Amino Alcohols

| Parameter | Condition |

| Stationary Phase | Polysaccharide-derived CSP (e.g., Chiralpak® IA, IE; Chiralcel® OD-H) |

| Mobile Phase | Hexane/2-Propanol mixtures (e.g., 90:10 to 70:30 v/v) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry Techniques)

Spectroscopic techniques are indispensable for the structural elucidation of 1-Amino-3-phenylpropan-2-ol hydrochloride, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides profound insight into the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of the free base, phenylalaninol, in CDCl₃ shows characteristic signals. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the CH₂ and CH groups on the propanol (B110389) backbone, as well as the protons of the amino and hydroxyl groups, will have distinct chemical shifts and coupling patterns that allow for the complete assignment of the structure. For D(+)-Phenylalaninol in CDCl₃, representative shifts include those for the aromatic protons (multiplet, ~7.2-7.3 ppm), the CH(OH) proton, the CH(NH₂) proton, and the benzylic CH₂ protons. chemicalbook.com The presence of the hydrochloride salt would be expected to shift the resonances of nearby protons, particularly those of the amino group and the adjacent CH proton.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For a related compound, (2S,3R)-3-(dibenzylamino)-2-methyl-3-phenylpropan-1-ol, the aromatic carbons resonate in the δ 125-149 ppm region, while the aliphatic carbons of the propanol backbone appear at higher field. rsc.org For this compound, one would expect distinct signals for the benzylic carbon, the two carbons of the propanol chain, and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: Bands in the 3000-3300 cm⁻¹ region associated with the primary amine salt.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-O stretch: An absorption band in the 1000-1200 cm⁻¹ range is indicative of the C-O bond in the alcohol.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the free base of 1-Amino-3-phenylpropan-2-ol would likely exhibit a molecular ion peak (M⁺) at m/z 151. Common fragmentation pathways for related compounds like phenylalanine involve the loss of functional groups. For instance, the loss of the CH₂OH group or cleavage of the C-C bond adjacent to the amino group would lead to characteristic fragment ions. The mass spectrum of the hydrochloride salt may not show the molecular ion of the salt itself, but rather that of the free base after the loss of HCl.

Table 2: Summary of Expected Spectroscopic Data for 1-Amino-3-phenylpropan-2-ol

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ ~7.2-7.4 ppm), Aliphatic protons on the propanol chain, Amino and Hydroxyl proton signals. |

| ¹³C NMR | Aromatic carbon signals (δ ~125-140 ppm), Aliphatic carbon signals for the propanol backbone. |

| IR (cm⁻¹) | ~3200-3600 (O-H), ~3000-3300 (N-H), >3000 (Aromatic C-H), <3000 (Aliphatic C-H), ~1450-1600 (Aromatic C=C), ~1000-1200 (C-O). |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 151 (for free base), fragmentation patterns corresponding to the loss of functional groups. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed model of the electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule.

For a chiral molecule like this compound, obtaining a high-quality single crystal of one of its enantiomers allows for the determination of its absolute configuration (R or S). This is achieved through the analysis of anomalous dispersion effects in the diffraction data. While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, 3-Methylamino-3-phenylpropan-1-ol, has been reported. researchgate.net The determination of the crystal structure of an enantiomerically pure sample of this compound would provide definitive proof of its absolute stereochemistry, which is crucial for its use in stereospecific applications.

Catalytic Applications and Ligand Development

Utilization as a Chiral Catalyst Precursor

1-Amino-3-phenylpropan-2-ol (B1275374) is a valuable chiral precursor derived from the natural amino acid L-phenylalanine. acs.org In asymmetric synthesis, such chiral 1,2-amino alcohols are widely applied as ligands, chiral auxiliaries, and organocatalysts. acs.org Their utility stems from their ready availability in enantiomerically pure forms and the strategic placement of amino and hydroxyl groups. These functional groups provide two points of coordination, allowing them to form stable chelate rings when complexed with a metal center.

The primary role of 1-Amino-3-phenylpropan-2-ol as a precursor is in the synthesis of more complex chiral ligands. The inherent chirality of the amino alcohol is transferred to the ligand, which in turn creates a chiral environment around a metal catalyst. This chiral environment is crucial for differentiating between enantiomeric transition states in a chemical reaction, thereby leading to the preferential formation of one enantiomer of the product. The stereocenter on the carbon atom adjacent to the coordinating nitrogen atom has a direct influence on the stereochemical outcome of the reaction. diva-portal.org

Development of Chiral Ligands for Asymmetric Catalysis

The development of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.gov 1-Amino-3-phenylpropan-2-ol is a key starting material for several important classes of ligands, most notably those containing the oxazoline (B21484) ring system. diva-portal.orgbldpharm.com Chiral oxazoline-containing ligands are among the most successful and widely used classes due to their accessibility, modular nature, and broad applicability in metal-catalyzed asymmetric reactions. bldpharm.com

The synthesis of these ligands typically involves the condensation of the amino alcohol with a carboxylic acid derivative, such as a nitrile or an acid chloride, followed by cyclization to form the oxazoline ring. mdpi.comnih.gov This modular approach allows for systematic tuning of the ligand's steric and electronic properties by varying the substituents on either the amino alcohol backbone or the carboxylic acid component.

Prominent examples of ligands derived from amino alcohols like 1-Amino-3-phenylpropan-2-ol include:

Bis(oxazoline) (BOX) ligands: These C2-symmetric ligands contain two oxazoline rings connected by a linker. They are known to form effective catalysts with a variety of metals, including copper, for reactions like Diels-Alder cycloadditions. researchgate.net